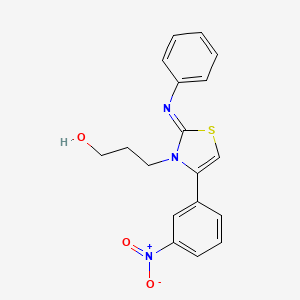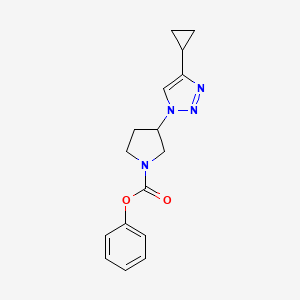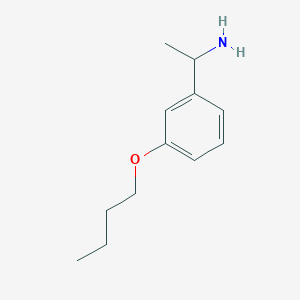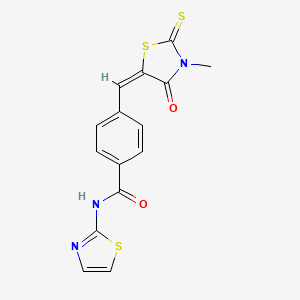
(Z)-3-(4-(3-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4-(3-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nitroimidazole Compounds in Medicinal Chemistry
Nitroimidazoles, a class of compounds structurally special due to the combination of a five-membered aromatic heterocycle (imidazole) and a nitro group, have been widely used in clinical settings for their anticancer, antimicrobial, and antiparasitic properties. The presence of the nitro group and the heterocyclic imidazole ring contributes to a wide variety of potential applications, including serving as drugs, artificial diagnostics, pathological probes, and more. Research systematically reviewed the developments and applications of nitroimidazole compounds in medicinal chemistry, highlighting their roles in treating tumors, bacterial infections, fungal infections, parasitic infections, tuberculosis, and as components in artificial diagnostics and pathological probes (Li et al., 2018).
Environmental Applications of Nitro-containing Compounds
Nitro-containing compounds, such as nitrophenols, have been observed in various environmental matrices, indicating their widespread occurrence and potential environmental impacts. These compounds originate from direct emissions due to combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. Understanding their sources, transformations, and effects is crucial for assessing environmental risks and developing mitigation strategies (Harrison et al., 2005).
Potential Applications in Groundwater and Wastewater Treatment
The use of zero-valent iron (ZVI), including its nanoscale form (nZVI), has been extensively studied for the treatment of a wide range of contaminants in groundwater and wastewater. ZVI's reactivity towards chlorinated organic compounds, nitroaromatic compounds, heavy metals, and other pollutants highlights its potential for environmental remediation and the treatment of industrial effluents. This approach is especially relevant for compounds with nitro groups, as they are among the contaminants effectively removed by ZVI technologies, demonstrating the compound's potential applicability in environmental cleanup processes (Fu, Dionysiou, & Liu, 2014).
Propiedades
IUPAC Name |
3-[4-(3-nitrophenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-11-5-10-20-17(14-6-4-9-16(12-14)21(23)24)13-25-18(20)19-15-7-2-1-3-8-15/h1-4,6-9,12-13,22H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWCDLNJTKCUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2675610.png)
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2675613.png)
![2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2675614.png)

![1-((6Ar,8r,9ar)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6h-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B2675616.png)
![N-(3-methoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675619.png)



![2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene](/img/structure/B2675625.png)

![3-Bromo-2-methylpyrazolo[1,5-b]pyridazine](/img/structure/B2675628.png)

